N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide
Description
N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule featuring a 1-methylindole core substituted at the 4-position with a carboxamide group linked to a 2,2-dimethyltetrahydro-2H-pyran-4-yl moiety. This compound’s structure combines the aromatic indole system, known for its prevalence in bioactive molecules, with a conformationally constrained tetrahydropyran ring. The dimethyl groups on the pyran ring enhance steric bulk and may improve metabolic stability by reducing oxidative degradation .
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)11-12(8-10-21-17)18-16(20)14-5-4-6-15-13(14)7-9-19(15)3/h4-7,9,12H,8,10-11H2,1-3H3,(H,18,20) |
InChI Key |
CQFLOBSARGODTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring:
Indole Synthesis: The indole moiety can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the tetrahydropyran ring with the indole moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, offering a versatile platform for further functionalization.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes in the body, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Indole-Based Analogues
Compound A: (S)-1-(Cyanomethyl)-5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methyl-N-phenyl-1H-indole-2-carboxamide (CAS: 2212021-80-0)
- Core Structure: Indole-2-carboxamide with a cyanomethyl group at position 1.
- Key Differences: The carboxamide is at the 2-position (vs. 4-position in the target compound). Substituents include N-methyl-N-phenyl on the carboxamide and a cyanomethyl group at position 1, increasing steric hindrance and lipophilicity (clogP estimated at ~4.2 vs. ~3.5 for the target compound) .
- Molecular Formula : C25H27N3O2 (MW: 401.51 g/mol) .
Pyrazole-Based Analogues
Compound B: 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e)
- Core Structure : Pyrazole-3-carboxamide with a bromophenyl substituent.
- A bromine atom at the 2-position increases molecular weight (MW: 465.09 g/mol) and polarizability compared to the target compound (MW: ~360–400 g/mol, estimated) .
- Synthesis: Prepared in 58% yield via coupling of 8c with 4-amino-tetrahydro-2H-pyran-4-carbonitrile .
Thiazolidinone-Based Analogues
NAT-1 and NAT-2: Thiazolidinone derivatives with nicotinamide substituents.
- Core Structure : 4-Oxo-thiazolidin-3-yl nicotinamide.
- Key Differences: The thiazolidinone ring introduces a sulfur atom and a ketone group, contrasting with the indole’s nitrogen-containing aromatic system.
Physicochemical and Pharmacokinetic Properties
Structural Implications for Bioactivity
- Indole vs. Pyrazole/Thiazolidinone: The indole core in the target compound may favor interactions with serotoninergic or kinase targets, whereas pyrazole/thiazolidinone cores are common in anti-inflammatory or antioxidant agents .
- Carboxamide Position : The 4-position on indole (target compound) vs. 2-position (Compound A) could alter binding orientation in enzyme active sites.
- Pyran Modifications: The 2,2-dimethyl group on the pyran ring in the target compound likely enhances metabolic stability compared to the 4-cyano substituent in Compound B, which may introduce hydrolytic susceptibility .
Biological Activity
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
The compound possesses a tetrahydropyran ring fused with an indole moiety , which is known for its significant biological implications. Its molecular formula is with a molecular weight of approximately 286.37 g/mol. The presence of both structural components contributes to its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to the indole structure's ability to interact with various receptors and enzymes within biological systems. Notably, indoles are recognized for their roles in modulating neurotransmitter systems, which may lead to neuroprotective effects and therapeutic potential in treating neurological disorders.
Antimicrobial Properties
Recent studies have indicated that derivatives of indole carboxamides exhibit antimicrobial properties , particularly against Mycobacterium tuberculosis (M. tb). For instance, compounds similar to this compound have shown minimal cytotoxicity while maintaining effective growth inhibition against pathogenic bacteria .
| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|
| N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole | 0.62 | 39.9 |
| Indole derivative 8f | 0.84 | >200 |
| Indole derivative 9a | 0.89 | 119 |
Antitumor Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. One study demonstrated that specific indole derivatives exhibited selective cytotoxicity towards pediatric glioblastoma multiforme (GBM) cell lines while sparing healthy cells .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| KNS42 (GBM) | 0.84 | Selective against cancer cells |
| HFF1 (non-neoplastic) | >200 | Minimal toxicity observed |
Case Studies
- Neuroprotective Effects : In vitro studies have suggested that the compound may exhibit neuroprotective properties by modulating neurotransmitter receptor activity. This could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease, where neurotransmitter dysregulation occurs.
- Antitubercular Activity : A comparative study highlighted the effectiveness of several indole derivatives against M. tb, with the compound demonstrating significant inhibitory concentrations comparable to established antitubercular agents like isoniazid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
